![molecular formula C14H21FN2O2S2 B2525554 DIMÉTHYL[(4-(2-FLUOROBENZÈNESULFONYL)-1,4-THIAZÉPAN-3-YL)MÉTHYL]AMINE CAS No. 1428367-66-1](/img/structure/B2525554.png)
DIMÉTHYL[(4-(2-FLUOROBENZÈNESULFONYL)-1,4-THIAZÉPAN-3-YL)MÉTHYL]AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(2-FLUOROBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE is a complex organic compound characterized by its unique thiazepane ring structure and fluorobenzene sulfonyl group
Applications De Recherche Scientifique
{[4-(2-FLUOROBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2-FLUOROBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a thiazepane derivative reacts with a fluorobenzene sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-(2-FLUOROBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The fluorobenzene sulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazepane ring may yield sulfoxides or sulfones, while nucleophilic substitution of the fluorobenzene sulfonyl group can produce various substituted derivatives.
Mécanisme D'action
The mechanism of action of {[4-(2-FLUOROBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE involves its interaction with specific molecular targets. The fluorobenzene sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazepane ring may also play a role in binding to biological macromolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[4-(2-CHLOROBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE
- {[4-(2-BROMOBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE
Uniqueness
{[4-(2-FLUOROBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic molecules, making this compound particularly interesting for medicinal chemistry applications.
Propriétés
IUPAC Name |
1-[4-(2-fluorophenyl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2S2/c1-16(2)10-12-11-20-9-5-8-17(12)21(18,19)14-7-4-3-6-13(14)15/h3-4,6-7,12H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILSRNGKKIDBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide](/img/structure/B2525473.png)
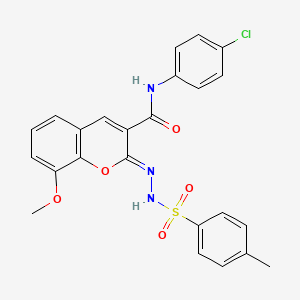

![methyl 3-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanylmethyl]-4-methoxybenzoate](/img/structure/B2525477.png)
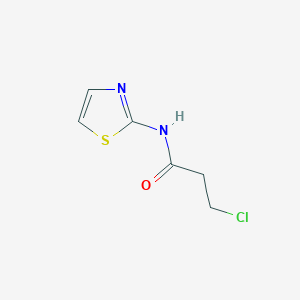
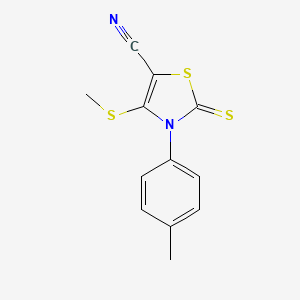
![Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2525482.png)
![N-Methyl-N-[2-[(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2525483.png)
![(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone](/img/structure/B2525484.png)
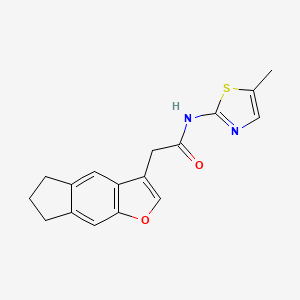
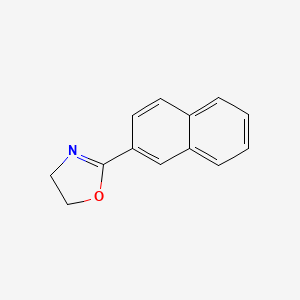
![3-[(3-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2525492.png)
![3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine](/img/structure/B2525493.png)
![N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525494.png)
